2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Description
The compound “2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization processes or domino reactions . For example, thioxopyrimidines and their condensed analogs, which share some structural similarities with the given compound, are often synthesized through [3+3], [4+2], or [5+1] cyclization processes .Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : This class of compounds, including imidazole derivatives, has been synthesized and characterized for their potential applications. For example, Salman et al. (2015) explored the synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives, demonstrating a range of reactions to produce compounds with potential antimicrobial activity (Salman, Abdel-Aziem, & Alkubbat, 2015).
Antimicrobial Activity
Evaluation of Antimicrobial Properties : These compounds have been evaluated for their antimicrobial properties against a variety of pathogens. For instance, the study by Dawane et al. (2010) highlights the antimicrobial evaluation of certain pyrazoline derivatives, indicating their potential as effective agents against bacterial and fungal strains (Dawane, Konda, Mandawad, & Shaikh, 2010).
Corrosion Inhibition
Corrosion Inhibition : Research has also focused on the corrosion inhibition capabilities of imidazole derivatives. Rouifi et al. (2020) synthesized new heterocyclic benzimidazole derivatives and studied their inhibitory properties on carbon steel in HCl solution, showing significant inhibition efficiencies (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).
Anticancer Activity
Anticancer Agents : The synthesis of benzimidazole-thiazole derivatives as potential anticancer agents was explored by Nofal et al. (2014), where certain compounds showed promising activity against cancerous cell lines, indicating the therapeutic potential of these derivatives in oncology (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antitumor and Antioxidant Activities
Synthesis and Evaluation of Antitumor and Antioxidant Activities : Hamama et al. (2013) undertook the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, showcasing some compounds with promising results in both assays (Hamama, Gouda, Badr, & Zoorob, 2013).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCJAUWIGRIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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